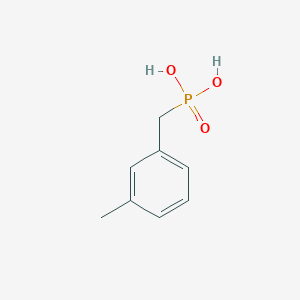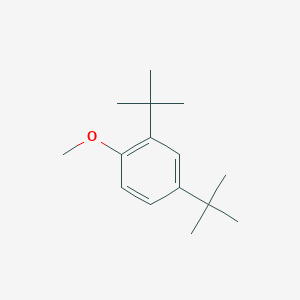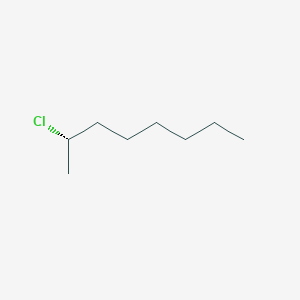
2-Chlorooctane, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorooctane, (+)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a range of potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of 2-Chlorooctane, (+)- is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chlorooctane, (+)- can have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of conditions such as arthritis and chronic pain. Additionally, 2-Chlorooctane, (+)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chlorooctane, (+)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-Chlorooctane, (+)- is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chlorooctane, (+)-. One area of interest is in the development of new drugs based on this compound. Studies have suggested that 2-Chlorooctane, (+)- may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as antimicrobial agents.
Synthesemethoden
The synthesis of 2-Chlorooctane, (+)- can be achieved through a number of methods. One common method involves the reaction of 2-octanol with thionyl chloride in the presence of pyridine. This reaction results in the formation of 2-Chlorooctane, (+)- as the main product. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
2-Chlorooctane, (+)- has a wide range of potential applications in scientific research. One area of interest is in the synthesis of organic compounds. This compound can be used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2-Chlorooctane, (+)- has been shown to have potential applications in the field of medicine. Recent studies have suggested that this compound may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
16844-08-9 |
|---|---|
Produktname |
2-Chlorooctane, (+)- |
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
(2S)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
HKDCIIMOALDWHF-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCCC[C@H](C)Cl |
SMILES |
CCCCCCC(C)Cl |
Kanonische SMILES |
CCCCCCC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



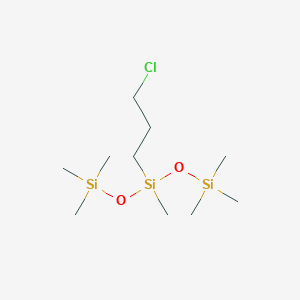
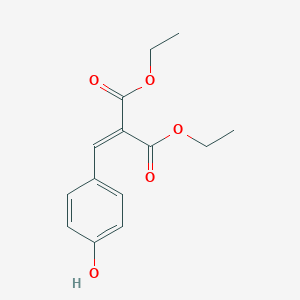
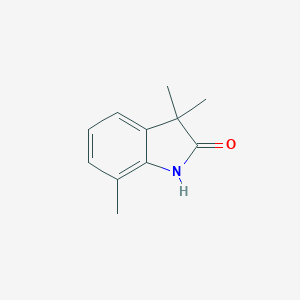
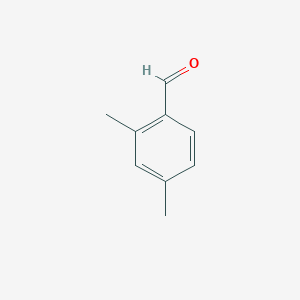
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
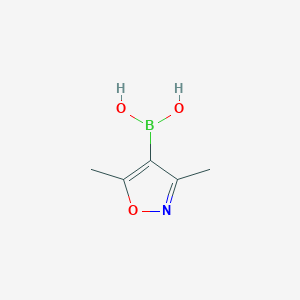
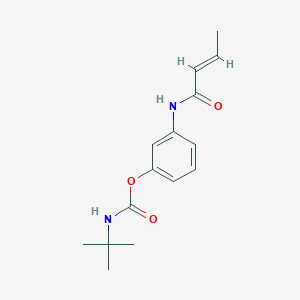
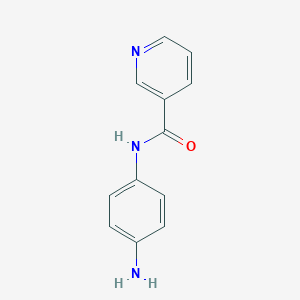
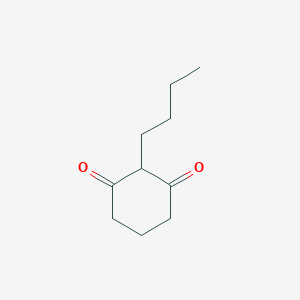
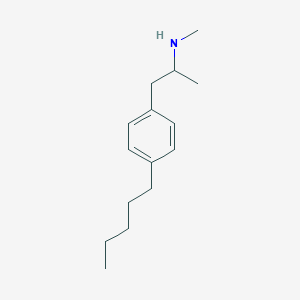
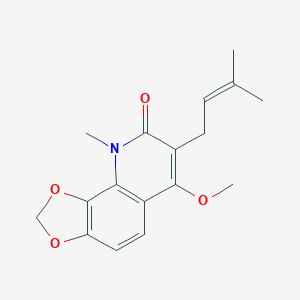
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
